molecular formula C17H25N3O3S B2443867 (1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 693815-16-6

(1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2443867
CAS No.: 693815-16-6
M. Wt: 351.47
InChI Key: RPGYIVRKFFRRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine ring, a privileged scaffold in pharmaceuticals known to contribute to a wide spectrum of therapeutic activities. Piperazine-based compounds are extensively documented in scientific literature for their pharmacological properties, including potential as antiviral agents , metalloproteinase inhibitors , and more. The molecular architecture of this compound, which features a methanone linker connecting piperidine and piperazine moieties along with a methylsulfonyl group, is characteristic of structures designed to interact with enzyme active sites and biological targets. This makes it a valuable chemical tool for researchers investigating new therapeutic interventions. Specifically, compounds with similar structural motifs are explored in oncology research, for instance, as inhibitors of anti-apoptotic proteins like Bcl-2 and Bcl-xL , or in immunology as potential small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway . Furthermore, such complex heterocyclic structures are also investigated in the context of inflammatory diseases and as activators of targets like Sirt6 . This reagent is provided as a high-purity compound to support basic scientific research and hit-to-lead optimization campaigns. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-24(22,23)20-9-7-15(8-10-20)17(21)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGYIVRKFFRRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group. The phenylpiperazine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reactions. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more scalable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

(1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical development for treating mood disorders and anxiety-related conditions. Preliminary studies indicate that it may interact with various neurotransmitter systems, potentially modulating serotonin and dopamine pathways.

Case Study: Mood Disorders

A study investigating the effects of similar compounds on serotonin receptors highlighted that derivatives of piperidine and piperazine can significantly enhance serotonin receptor affinity, suggesting a potential role in treating depression and anxiety disorders.

Neuropharmacological Research

The compound serves as a valuable research tool in neuropharmacology for studying neurotransmitter interactions and receptor pharmacology. It allows researchers to explore the mechanisms underlying various neurological conditions.

Research has shown that (1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone exhibits:

  • Anti-inflammatory Effects : Compounds with similar structures have been noted to inhibit pro-inflammatory cytokines. For example, it was found to reduce interleukin-1 beta (IL-1β) release in lipopolysaccharide (LPS)-stimulated macrophages by approximately 35% at a concentration of 10 µM.
  • Neuroprotective Properties : Studies indicate that certain derivatives can prevent neuronal cell death induced by oxidative stress, suggesting therapeutic applications in neurodegenerative diseases.

Chemical Probes for Biological Pathways

As a chemical probe , this compound can be utilized to explore biological pathways related to neurodegenerative diseases. Its unique structure allows for targeted interactions with specific receptors involved in these pathways.

Interaction Studies

Research focusing on the interaction between this compound and neurotransmitter receptors has revealed:

Receptor Type Interaction Effect Potential Application
Serotonin Receptors Increased binding affinityTreatment of mood disorders
Dopamine Receptors Modulation of dopamine levelsPotential antipsychotic effects
Acetylcholinesterase Inhibition observedNeuroprotective applications

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity and influencing neuronal signaling pathways. This interaction can lead to various pharmacological effects, such as anxiolytic or antidepressant activities.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Methylsulfonyl)piperidin-2-yl)(4-phenylpiperazin-1-yl)methanone
  • (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone
  • (1-(Methylsulfonyl)piperidin-5-yl)(4-phenylpiperazin-1-yl)methanone

Uniqueness

What sets (1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone apart from similar compounds is its specific substitution pattern, which can result in unique pharmacological properties. The position of the methylsulfonyl group on the piperidine ring can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic profile.

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone , also known by its chemical formula C24H28N4O6SC_{24}H_{28}N_{4}O_{6}S, is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its effects on neurotransmitter interactions, receptor pharmacology, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a phenylpiperazine moiety. Its structure is significant for its interaction with various biological targets, particularly in the central nervous system.

Neuroleptic Activity

Research indicates that compounds with similar structural motifs exhibit neuroleptic properties. For instance, derivatives of the phenyl-4-piperidinylmethanone moiety have been tested for neuroleptic activity, demonstrating effectiveness in blocking d-amphetamine lethality in mice and suppressing conditioned avoidance behavior, which are indicative of antipsychotic effects .

Receptor Interactions

The compound has been identified as a useful research tool for studying neurotransmitter interactions and receptor pharmacology. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in the context of psychiatric disorders and neuropharmacology.

Antibacterial and Enzyme Inhibition

In related studies, compounds bearing piperidine and sulfonamide functionalities have shown promising antibacterial activity. For example, synthesized derivatives were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, with some exhibiting strong inhibitory activity against these enzymes. The most active compounds demonstrated IC50 values significantly lower than the reference standard thiourea .

Case Study 1: Neuropharmacological Effects

A study on similar piperidine derivatives highlighted their potential as neuroleptics. The compounds were tested in models assessing their ability to prevent amphetamine-induced lethality and conditioned responses in rodents. The findings suggested that modifications to the piperidine structure could enhance neuroleptic efficacy .

Case Study 2: Antibacterial Efficacy

Another study synthesized a series of piperidine-based compounds, including those with methylsulfonyl groups. These were screened against various bacterial strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis. Notably, certain derivatives exhibited significant AChE inhibition, indicating potential applications in treating neurodegenerative diseases .

Data Tables

Activity Type Compound IC50 Value (µM) Reference
AChE InhibitionThis compound2.14±0.003
Urease InhibitionCompound 7n1.13±0.003
Antibacterial ActivityAgainst Salmonella typhiModerate
Neuroleptic ActivityPhenyl-4-piperidinylmethanone derivativesPotent

Q & A

Basic: What synthetic strategies are recommended for synthesizing (1-(methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of piperazine-piperidinyl methanone derivatives typically involves coupling reactions between functionalized piperidine and piperazine precursors. For example:

  • Nucleophilic substitution : Reacting a piperidin-4-yl methanone intermediate with a sulfonyl chloride (e.g., methylsulfonyl chloride) under basic conditions (e.g., triethylamine) to introduce the methylsulfonyl group .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link piperazine and piperidine moieties, as demonstrated in the synthesis of analogous compounds like (4-(4-hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (yield: 83%) .
  • Solvent optimization : Non-polar solvents (e.g., n-hexane/EtOAc) improve crystallinity and yield, while polar aprotic solvents (e.g., DMF) enhance reaction rates .

Yield optimization : Lower yields (e.g., 41% for compound 13 in ) may arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature control (e.g., 0–5°C for sensitive intermediates).
  • Catalytic additives (e.g., DMAP for acylations) .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity, and what SAR studies exist?

Methodological Answer:
Structure-activity relationship (SAR) studies for related compounds reveal:

  • Electron-withdrawing groups (EWGs) : Bromo or trifluoromethyl substituents on the phenyl ring enhance binding affinity to biological targets, as seen in (4-(4-hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone, which showed improved bioactivity in enzyme inhibition assays .
  • Hydrophobic substituents : Cyclopropyl or phenoxy groups (e.g., in compound 20b) increase lipophilicity, potentially improving membrane permeability .
  • Positional effects : Para-substituted phenyl groups (vs. meta or ortho) often improve steric compatibility with receptor pockets, as observed in analogues with higher potency .

Data-driven SAR : Computational docking studies paired with in vitro assays (e.g., IC50 measurements) are critical for validating hypotheses .

Data Contradiction: How should researchers resolve discrepancies in reported yields or physicochemical properties during synthesis?

Methodological Answer:
Discrepancies in yields (e.g., 41% for compound 13 vs. 92% for compound 26 in ) may arise from:

  • Reaction conditions : Differences in solvent purity, catalyst loading, or inert atmosphere integrity.
  • Purification methods : Column chromatography with varying solvent gradients (e.g., CHCl3/MeOH vs. n-hexane/EtOAc) impacts recovery .
  • Analytical validation : Use orthogonal techniques (e.g., HPLC, 1H/13C NMR) to confirm compound identity and purity, as elemental analysis alone may miss trace impurities .

Mitigation : Replicate protocols with rigorous control of variables and report detailed experimental logs for reproducibility .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent integration. For example, the carbonyl signal (~166 ppm in 13C NMR) and piperazine/piperidine proton splitting patterns are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 11.559 min for compound 19) and peak areas (>95%) assess purity .
  • Elemental Analysis (EA) : Close agreement between calculated and observed C/H/N ratios (e.g., C 61.67% vs. 61.71% in compound 18) validates synthetic accuracy .

Advanced methods : Mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in stereochemistry .

Advanced: What factors influence the stability of this compound during storage?

Methodological Answer:
Key stability factors include:

  • Moisture sensitivity : The methylsulfonyl group may hydrolyze under humid conditions. Store desiccated at -20°C in amber vials .
  • Oxidative degradation : Piperazine rings are prone to oxidation. Use antioxidant stabilizers (e.g., BHT) in solution formulations .
  • Light exposure : UV/Vis spectra (e.g., λmax ~270 nm) indicate photoinstability; avoid prolonged light exposure .

Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring detect degradation .

Advanced: How can researchers design in vitro assays to evaluate this compound’s mechanism of action?

Methodological Answer:

  • Target selection : Prioritize receptors/kinases structurally related to piperazine-piperidinyl scaffolds (e.g., serotonin or dopamine receptors) .
  • Assay conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity measurements. For enzyme inhibition, employ kinetic assays (e.g., NADH-coupled detection) .
  • Controls : Include reference inhibitors (e.g., ketanserin for 5-HT2A) and validate with dose-response curves (IC50/EC50) .

Data interpretation : Address false positives via counter-screens (e.g., cytotoxicity assays) and orthogonal methods (e.g., Western blotting for downstream targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.